N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide
Description
N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide is a synthetic acetamide derivative featuring two distinct aromatic substituents: a 4-methoxyphenyl group attached to the nitrogen atom and a (4-methylphenyl)formamido moiety on the adjacent carbon.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C17H18N2O3/c1-12-3-5-13(6-4-12)17(21)18-11-16(20)19-14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
XMBPOQNISXOPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(4-Methoxyphenyl)-2-Bromoacetamide
The bromoacetylation of 4-methoxyaniline serves as the foundational step. Reacting 4-methoxyaniline (10 mmol) with 2-bromoacetyl bromide (10 mmol) in aqueous sodium carbonate (15%, pH 9–10) yields N-(4-methoxyphenyl)-2-bromoacetamide. The reaction proceeds at ambient temperature for 1 hour, achieving a crude yield of 85–90% after filtration and recrystallization from ethanol.
Key Reaction Parameters
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Methoxyaniline | 10 mmol | H₂O | 25°C | 1 hour | 89% |
| 2-Bromoacetyl bromide | 10 mmol | H₂O | 25°C | 1 hour | 89% |
Synthesis of 4-Methylphenyl Formamide
4-Methylaniline (10 mmol) undergoes formylation using formic acid (20 mmol) under reflux in toluene for 3 hours. The product is isolated via vacuum distillation, yielding 4-methylphenyl formamide at 78% purity.
Coupling via Nucleophilic Substitution
N-(4-methoxyphenyl)-2-bromoacetamide (5 mmol) reacts with 4-methylphenyl formamide (5 mmol) in dimethylformamide (DMF) containing lithium hydride (5 mmol). The mixture is stirred at 70°C for 4 hours, facilitating bromide displacement by the deprotonated formamide. Post-reaction, the product is precipitated with cold water, filtered, and recrystallized from acetone-DMF (1:1), yielding 72% of the target compound.
Optimized Conditions
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| LiH | DMF | 70°C | 4 hours | 72% |
Direct Condensation Using Pre-Formed Acetyl Chloride
Synthesis of 2-[(4-Methylphenyl)Formamido]Acetyl Chloride
4-Methylphenyl formamide (10 mmol) is treated with thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM) under nitrogen. The reaction refluxes for 2 hours, yielding 2-[(4-methylphenyl)formamido]acetyl chloride as a pale-yellow liquid (82% yield).
Condensation with 4-Methoxyaniline
The acyl chloride (5 mmol) is added dropwise to a stirred solution of 4-methoxyaniline (5 mmol) and triethylamine (6 mmol) in DCM. After 3 hours at 0–5°C, the mixture is washed with HCl (1M) and sodium bicarbonate. The organic layer is dried over MgSO₄, concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane), affording the target compound in 68% yield.
Purification Data
| Purification Method | Eluent Ratio | Purity | Yield |
|---|---|---|---|
| Column Chromatography | Ethyl acetate:hexane (3:7) | 95% | 68% |
Reductive Amination Pathway
Synthesis of 2-Amino-N-(4-Methoxyphenyl)Acetamide
2-Bromo-N-(4-methoxyphenyl)acetamide (10 mmol) undergoes amination with aqueous ammonia (25%) at 60°C for 6 hours. The resulting 2-amino derivative is isolated in 75% yield after neutralization and extraction.
Formylation and Coupling
The amine intermediate (5 mmol) reacts with 4-methylbenzoyl chloride (5 mmol) in pyridine at 100°C for 2 hours. The reaction mixture is poured into ice-water, and the precipitate is filtered and dried, yielding N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide at 65% yield.
Comparative Efficiency
| Method | Steps | Total Yield | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Bromoacetylation | 3 | 52% | Moderate | High |
| Direct Condensation | 2 | 68% | Low | Moderate |
| Reductive Amination | 2 | 49% | High | Low |
Analytical Validation of Synthetic Routes
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Chemistry
N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
The compound's structural features make it a candidate for studying enzyme interactions and protein binding. It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, research has shown that derivatives of this compound can inhibit lipoxygenases, enzymes implicated in inflammatory processes and cancer progression .
Medicine
In medical research, this compound has been explored as a potential anticancer agent. Studies indicate that it may interfere with signaling pathways that regulate cell growth and apoptosis, suggesting its role in targeted cancer therapies . Additionally, its derivatives have shown promise in inhibiting specific cancer-related enzymes, enhancing their therapeutic potential.
Industry
The compound is utilized in developing advanced materials such as polymers and coatings due to its stability and reactivity. Its unique electronic properties make it suitable for applications in the manufacture of specialty chemicals and materials.
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on mammalian lipoxygenases, which play a role in inflammation and cancer .
- Anticancer Activity : Research indicated that certain analogs of this compound could effectively target specific cancer cell lines by modulating key signaling pathways involved in cell proliferation.
- Material Science Applications : The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties, showcasing its utility in industrial applications.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Activities
Key Structural and Functional Differences
Substituent Impact on Bioactivity :
- Quinazoline-sulfonyl derivatives (e.g., compound 40) exhibit strong anticancer activity, attributed to the sulfonyl group’s electron-withdrawing effects and the quinazoline core’s ability to intercalate DNA or inhibit kinases . In contrast, the target compound’s formamido-methylphenyl group lacks these features, suggesting divergent mechanisms.
- Thiazole-piperazine hybrids (e.g., compound 13) show MMP-inhibitory activity due to the thiazole ring’s role in metal coordination and the piperazine moiety’s flexibility for receptor binding . The target compound’s rigid formamido group may limit such interactions.
Lipophilicity and Solubility :
- The 4-methoxyphenyl group in the target compound increases lipophilicity compared to derivatives with polar groups (e.g., morpholine in compound 40). However, compounds like 2b (benzofuran-oxadiazole) balance lipophilicity with hydrogen-bonding capacity, enhancing antimicrobial activity .
Electronic Effects: The nitrophenyl group in CAS 247592-74-1 (2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide) introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions . The target compound’s 4-methylphenyl group, being electron-donating, may reduce such reactivity but improve metabolic stability.
Biological Activity
N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological interactions, pharmacological evaluations, and potential therapeutic applications.
The compound is synthesized through a reaction between 4-methoxyaniline and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in dichloromethane under controlled temperature conditions to optimize yield and purity.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O3 |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | N-[2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide |
| InChI Key | XMBPOQNISXOPLW-UHFFFAOYSA-N |
This compound interacts with various biomolecules, modulating biochemical pathways that may lead to therapeutic effects. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with proteins involved in inflammation and pain modulation.
Pharmacological Evaluations
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. It has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammatory responses .
- Antimicrobial Activity : In vitro assessments have demonstrated that this compound possesses antimicrobial properties, showing significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest it could be effective against pathogens resistant to conventional antibiotics .
- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, indicating a potential role in pain management. The mechanism appears to involve modulation of pain pathways, although further studies are needed to elucidate the specific mechanisms involved .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound:
- A study on similar acetamide derivatives highlighted their effectiveness as anti-inflammatory agents, suggesting that modifications in the molecular structure can enhance biological activity .
- Another research focused on structure-activity relationships (SARs) indicated that electron-donating groups on aromatic rings significantly improve the anti-inflammatory properties of related compounds .
Comparative Analysis with Similar Compounds
To contextualize its biological activity, we can compare this compound with other similar compounds:
| Compound | Biological Activity | Key Findings |
|---|---|---|
| N-(4-chlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide | Anticonvulsant | Exhibited significant anticonvulsant activity |
| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | Anti-inflammatory | Reduced COX-2 expression significantly |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Anticancer | Induced apoptosis in cancer cell lines |
Q & A
What are the established synthetic routes for N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide, and what are the critical optimization steps?
Basic:
The compound is typically synthesized via multi-step routes involving nucleophilic substitution and condensation reactions. For example, analogous acetamide derivatives are prepared by reacting substituted anilines with chloroacetyl chloride, followed by coupling with formamide intermediates under basic conditions (e.g., using triethylamine). Key intermediates are purified via recrystallization or column chromatography .
Advanced:
Optimization challenges include low yields in coupling steps (e.g., 50% yield reported for similar structures) due to steric hindrance or competing side reactions. Strategies include:
- Temperature control : Reducing reaction temperatures to minimize decomposition.
- Catalyst selection : Employing coupling agents like EDC/HOBt to improve amide bond formation efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
How are spectroscopic and crystallographic techniques applied to confirm the structural integrity of this compound?
Basic:
1H NMR is critical for verifying substituent positions. For example, methoxy groups (-OCH3) exhibit singlet peaks near δ 3.8 ppm, while aromatic protons from the 4-methylphenyl group resonate at δ 7.2–7.4 ppm. Mass spectrometry confirms molecular weight via parent ion detection (e.g., [M+H]+ peaks) .
Advanced:
X-ray crystallography resolves conformational ambiguities. For related N-(4-methoxyphenyl)acetamides, intramolecular hydrogen bonds (e.g., C–H···O interactions) stabilize planar configurations, while intermolecular N–H···O bonds dictate crystal packing. These insights guide molecular docking studies for bioactivity predictions .
What in vitro assays are recommended to evaluate its biological activity, and how should contradictory data be interpreted?
Basic:
The MTT assay is standard for cytotoxicity screening against cancer cell lines (e.g., HCT-116, MCF-7). IC50 values quantify potency, with active compounds showing <50 μM activity. Dose-response curves should include triplicates to ensure reproducibility .
Advanced:
Discrepancies in activity across cell lines (e.g., higher efficacy in HT-15 vs. PC-3) may arise from:
- Cell-specific uptake mechanisms : Differences in membrane transporter expression.
- Metabolic stability : Varied cytochrome P450 activity in cell models.
- Off-target effects : Cross-reactivity with non-target kinases or receptors. Validate results with Western blotting (target protein inhibition) and apoptosis assays (Annexin V/PI staining) .
What structural features are hypothesized to influence its pharmacological activity?
Basic:
The 4-methoxyphenyl moiety enhances lipophilicity, improving blood-brain barrier penetration. The formamido linker facilitates hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets). Methyl groups on the aryl ring reduce metabolic oxidation .
Advanced:
QSAR studies on derivatives reveal that electron-withdrawing groups (e.g., -Cl, -NO2) at the para position increase cytotoxicity by 2–3-fold. Molecular dynamics simulations predict that replacing the methoxy group with a sulfonamide (-SO2NH2) improves binding affinity to adenosine A2B receptors .
What strategies are effective for purifying this compound, particularly when scaling up synthesis?
Basic:
Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials. Recrystallization from ethanol/water mixtures yields high-purity crystals (>95%) .
Advanced:
For large-scale purification, preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves closely eluting impurities. Monitor for polymorph formation using DSC (differential scanning calorimetry), as solvent choice impacts crystal morphology and stability .
How is the compound’s stability assessed under physiological and storage conditions?
Basic:
Forced degradation studies (acidic/basic hydrolysis, oxidative stress) identify labile groups. For example, the formamido bond may hydrolyze in 0.1N HCl, detected via HPLC peak splitting. Long-term stability is tested at 4°C under nitrogen to prevent oxidation .
Advanced:
LC-MS/MS quantifies degradation products (e.g., free aniline derivatives). Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. DFT calculations model degradation pathways, revealing that electron-donating groups slow hydrolysis rates by stabilizing transition states .
What computational methods predict its binding interactions with biological targets?
Advanced:
Molecular docking (AutoDock Vina) screens against kinase libraries (e.g., EGFR, VEGFR). MD simulations (GROMACS) assess binding stability over 100 ns trajectories. Pharmacophore modeling identifies critical H-bond acceptors (formamido oxygen) and hydrophobic pockets (methylphenyl group) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
